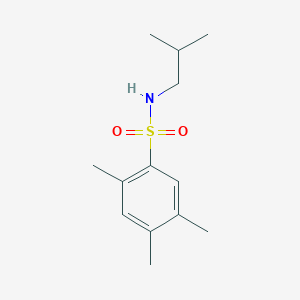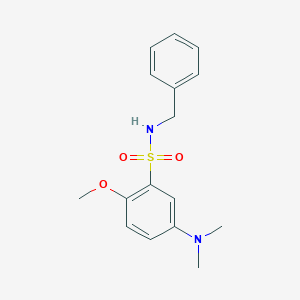![molecular formula C14H17ClN2O3S B272650 1-[(5-chloro-2-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B272650.png)
1-[(5-chloro-2-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-chloro-2-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole, commonly known as Valsartan, is a medication used to treat high blood pressure and heart failure. It belongs to the class of drugs known as angiotensin receptor blockers (ARBs) and works by blocking the action of angiotensin II, a hormone that causes blood vessels to narrow. Valsartan is a widely used drug and has been the subject of numerous scientific studies.
Mechanism of Action
Valsartan works by blocking the binding of angiotensin II to its receptors, which prevents the hormone from causing blood vessels to constrict. This results in a decrease in blood pressure and an increase in blood flow to the heart and other organs. Valsartan also has other effects, such as reducing inflammation and oxidative stress, which may contribute to its therapeutic benefits.
Biochemical and Physiological Effects:
Valsartan has been shown to have a number of biochemical and physiological effects, including reducing oxidative stress, inflammation, and fibrosis. It has also been shown to improve endothelial function, increase nitric oxide production, and reduce sympathetic nervous system activity. These effects may contribute to the drug's therapeutic benefits in cardiovascular disease and other conditions.
Advantages and Limitations for Lab Experiments
Valsartan has several advantages for use in laboratory experiments, including its well-established safety profile, ease of administration, and availability in both oral and intravenous formulations. However, there are also some limitations to its use, such as potential interactions with other medications and the need for careful monitoring of blood pressure and kidney function.
Future Directions
There are many potential future directions for research on Valsartan and related compounds. Some areas of interest include investigating the drug's effects on cognitive function and neurodegenerative diseases, exploring its potential for use in cancer therapy, and developing new formulations or delivery methods to improve its efficacy and safety. Other areas of research could focus on identifying new targets for 1-[(5-chloro-2-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole and developing more selective and potent compounds with fewer side effects. Overall, Valsartan and this compound continue to be an important area of research in the fields of cardiovascular disease, pharmacology, and drug development.
Synthesis Methods
The synthesis of Valsartan involves the condensation of 3-methyl-5-oxo-2-pyrrolidinecarboxylic acid ethyl ester with 5-chloro-2-propoxybenzene-1-sulfonyl chloride in the presence of a base. This is followed by the addition of 2,4-dimethylpyrazole-3-carboxylic acid and the removal of the protecting group to yield the final product.
Scientific Research Applications
Valsartan has been extensively studied for its therapeutic effects on hypertension, heart failure, and other cardiovascular diseases. It has also been investigated for its potential use in the treatment of Alzheimer's disease, diabetic nephropathy, and other conditions. In addition, Valsartan has been used in research to study the renin-angiotensin-aldosterone system, a complex hormonal system that regulates blood pressure and fluid balance.
properties
Molecular Formula |
C14H17ClN2O3S |
|---|---|
Molecular Weight |
328.8 g/mol |
IUPAC Name |
1-(5-chloro-2-propoxyphenyl)sulfonyl-3,5-dimethylpyrazole |
InChI |
InChI=1S/C14H17ClN2O3S/c1-4-7-20-13-6-5-12(15)9-14(13)21(18,19)17-11(3)8-10(2)16-17/h5-6,8-9H,4,7H2,1-3H3 |
InChI Key |
XMMGJFPCCCAYQG-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2C(=CC(=N2)C)C |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2C(=CC(=N2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![4-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}morpholine](/img/structure/B272644.png)
![1,4-Bis[(2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B272645.png)
![Methyl 2-bromo-5-{[(4-methoxy-1-naphthyl)sulfonyl]amino}benzoate](/img/structure/B272646.png)